2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-N-[2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethyl]ethanamine
CAS No.: 791630-00-7
Cat. No.: VC8473181
Molecular Formula: C48H41NP2
Molecular Weight: 693.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 791630-00-7 |
|---|---|
| Molecular Formula | C48H41NP2 |
| Molecular Weight | 693.8 g/mol |
| IUPAC Name | 2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-N-[2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethyl]ethanamine |
| Standard InChI | InChI=1S/C48H41NP2/c1-5-13-41-33(9-1)17-21-37-29-50(30-38-22-18-34-10-2-6-14-42(34)46(38)45(37)41)27-25-49-26-28-51-31-39-23-19-35-11-3-7-15-43(35)47(39)48-40(32-51)24-20-36-12-4-8-16-44(36)48/h1-24,49H,25-32H2 |
| Standard InChI Key | VMLOJVKKOABMEO-UHFFFAOYSA-N |
| SMILES | C1C2=C(C3=CC=CC=C3C=C2)C4=C(CP1CCNCCP5CC6=C(C7=CC=CC=C7C=C6)C8=C(C5)C=CC9=CC=CC=C98)C=CC1=CC=CC=C14 |
| Canonical SMILES | C1C2=C(C3=CC=CC=C3C=C2)C4=C(CP1CCNCCP5CC6=C(C7=CC=CC=C7C=C6)C8=C(C5)C=CC9=CC=CC=C98)C=CC1=CC=CC=C14 |
Introduction
Overview of Related Compounds
Compounds with similar structures, such as 2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethylazanium tetrafluoroborate, offer valuable insights into the properties and potential applications of phosphapentacyclic compounds. These compounds often exhibit unique chemical and biological properties due to their complex structures.
Molecular Formula and Molar Mass
-
Molecular Formula: The molecular formula for related compounds like 2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethylazanium tetrafluoroborate is C24H23BF4NP, with a molar mass of approximately 443.23 g/mol .
-
Molecular Formula for the Target Compound: The exact molecular formula for 2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-N-[2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethyl]ethanamine is not specified in the available literature.
Synthesis and Preparation
The synthesis of phosphapentacyclic compounds typically involves complex cyclization reactions. These processes often require phosphorus-containing reagents and oxygen donors to form the pentacyclic core.
Biological and Chemical Applications
Phosphapentacyclic compounds can interact with specific molecular targets, modulating various biochemical pathways. Their applications depend on the specific context and molecular interactions involved.
Data Table for Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume